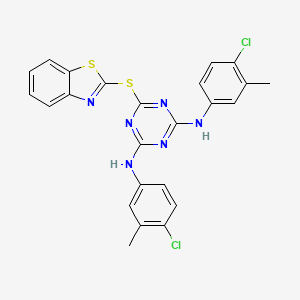![molecular formula C20H20BrN5O3S B12129910 1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide CAS No. 499227-40-6](/img/structure/B12129910.png)
1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a piperidine ring and a sulfonamide group into the quinoxaline framework enhances its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoxaline-piperidine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The bromine atom in the sulfonamide group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives .
Scientific Research Applications
1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as kinases and proteases, by binding to their active sites . It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . The sulfonamide group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline-based antibiotic.
Carbadox: A quinoxaline derivative used as a growth promoter in livestock.
Uniqueness
1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide is unique due to the presence of the piperidine ring and the sulfonamide group, which enhance its biological activity and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and applicability in scientific research .
Properties
CAS No. |
499227-40-6 |
|---|---|
Molecular Formula |
C20H20BrN5O3S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
1-[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20BrN5O3S/c21-14-5-7-15(8-6-14)30(28,29)25-19-20(24-17-4-2-1-3-16(17)23-19)26-11-9-13(10-12-26)18(22)27/h1-8,13H,9-12H2,(H2,22,27)(H,23,25) |
InChI Key |
FHBJMYFUUMMLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
![2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129880.png)
![5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
![N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12129892.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)

